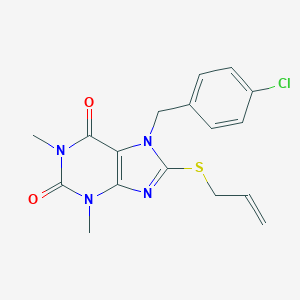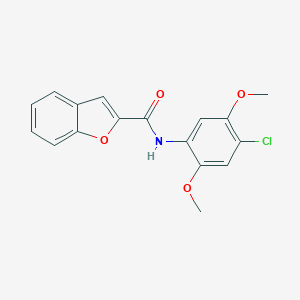
7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17ClN4O2S and its molecular weight is 376.9g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
The structure of this compound suggests potential antiviral properties. Indole derivatives, which share a similar aromatic structure, have been reported to exhibit antiviral activity . This compound could be explored for its efficacy against a range of RNA and DNA viruses, potentially offering a new avenue for antiviral drug development.
Anti-inflammatory Applications
Compounds with similar structural motifs have been known to possess anti-inflammatory properties. The bioactive aromatic compounds containing indole nuclei, for instance, have shown clinical and biological applications in anti-inflammatory treatments . Research could focus on the compound’s ability to modulate inflammatory pathways.
Anticancer Applications
The purine scaffold of the compound is reminiscent of many synthetic drug molecules with anticancer activities. Indole derivatives, which are structurally related, have been utilized in the treatment of various cancers . Investigating this compound’s interaction with cancer cell lines could uncover novel therapeutic uses.
Antimicrobial Applications
Given the broad spectrum of biological activities of related compounds, this particular compound may also serve as an effective antimicrobial agent. Studies on similar compounds have demonstrated substantial potency against various microbial strains , suggesting a promising area for further research with this compound.
Antidiabetic Applications
The compound’s potential to act on metabolic pathways could be harnessed for antidiabetic purposes. Indole derivatives have been found to exhibit antidiabetic activities, which indicates that this compound could be a candidate for the development of new antidiabetic drugs .
Antimalarial Applications
The structural complexity and potential for chemical modification make this compound a candidate for antimalarial drug development. Its similarity to other bioactive compounds that have shown antimalarial activity suggests it could be effective in this field as well .
Anticholinesterase Activities
Compounds with a purine base have been explored for their anticholinesterase activities, which are crucial in treating diseases like Alzheimer’s. The compound could be studied for its ability to inhibit cholinesterase, potentially contributing to the treatment of neurodegenerative disorders .
Antioxidant Properties
The compound’s aromatic structure and sulfur-containing moiety suggest it could have antioxidant properties. This could be particularly useful in preventing oxidative stress-related diseases, and further research could explore its capacity to scavenge free radicals .
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZCXVADQVYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-phenyl-8,9,10,11-tetrahydro-7H-cyclohepta[b]pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B416314.png)

![[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2-thienyl)methanone](/img/structure/B416318.png)
![9,10,11,12-tetrahydro-8H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-c]isoquinolin-5-amine](/img/structure/B416319.png)
![3-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B416320.png)
![Ethyl 2-{[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]methyl}benzoate](/img/structure/B416322.png)
![9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-c]isoquinolin-5(6H)-one](/img/structure/B416323.png)
![1-(7-{4-Nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)ethanone](/img/structure/B416325.png)
![1-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416328.png)
![2-methoxy-5-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B416329.png)
![5-(4-benzhydryl-1-piperazinyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416330.png)
![1-[4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B416332.png)